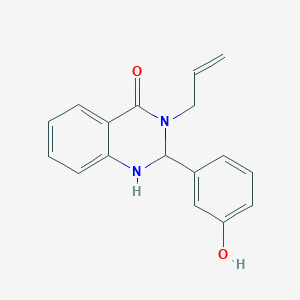![molecular formula C18H17N3O B7455698 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455698.png)
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as DQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQP belongs to the class of pyrido[1,2-a]pyrimidin-4-one compounds and has been found to possess various biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various biological systems is still not fully understood. However, it has been found to interact with various cellular targets, including DNA, RNA, and proteins. In cancer cells, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to inhibit the activity of various enzymes involved in cell cycle regulation, leading to apoptosis and cell cycle arrest. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to possess various biochemical and physiological effects. In cancer cells, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to induce DNA damage, leading to cell cycle arrest and apoptosis. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the activity of various enzymes involved in cell cycle regulation, leading to the suppression of cancer cell growth and proliferation. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of viruses by interfering with viral RNA synthesis. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its cellular targets, making it a useful tool for studying various biological processes. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to possess low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are various future directions for the research and development of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is the optimization of the synthesis process to yield higher purity and higher quality product. In addition, further studies are needed to fully understand the mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various biological systems. Moreover, the potential therapeutic applications of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in various fields of medicine, including cancer, antiviral, and anti-inflammatory research, need to be further explored. Finally, the development of novel derivatives of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 3,4-dihydro-2H-quinoline with pyridine-2-carbaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to form 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. The synthesis of 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported in various scientific literature, and the process has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral research, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been found to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C. In addition, 2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18-12-15(19-17-9-3-4-11-21(17)18)13-20-10-5-7-14-6-1-2-8-16(14)20/h1-4,6,8-9,11-12H,5,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVQEQVQDGDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)



![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)


![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
